molecular formula C9H14O B7876639 2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde

2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde

Cat. No.: B7876639
M. Wt: 138.21 g/mol
InChI Key: BNGCUUIILATBLA-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde is an organic compound featuring a bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its unique structural properties and reactivity. The bicyclic framework provides rigidity and distinct stereochemistry, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of cyclopentadiene with an appropriate aldehyde can yield the desired compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.

Major Products

    Oxidation: 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid.

    Reduction: 2-(Bicyclo[2.2.1]heptan-2-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of bioactive compounds and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(Bicyclo[2.2.1]heptan-2-yl)acetamide: Similar structure but with an amide group instead of an aldehyde.

    2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid: The oxidized form of the aldehyde.

    2-(Bicyclo[2.2.1]heptan-2-yl)ethanol: The reduced form of the aldehyde.

Uniqueness

2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its similar compounds. This reactivity makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for medicinal chemistry, based on a comprehensive review of existing literature.

Chemical Structure and Properties

The molecular formula for this compound is C9H14OC_9H_{14}O. The structure features a bicyclic framework that contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that this compound possesses antibacterial properties against several strains of bacteria.
  • Antioxidant Effects : It has been demonstrated to reduce reactive oxygen species (ROS) production, thereby mitigating oxidative stress in cellular models.
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Enzymatic Activity : The compound may influence key enzymes involved in metabolic pathways.
  • Receptor Interaction : There is evidence suggesting that it interacts with specific receptors, which could mediate its pharmacological effects.
  • Cell Signaling Pathways : It may affect various signaling pathways, including those related to inflammation and apoptosis.

Antimicrobial Activity

A study conducted by highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL.

Antioxidant Effects

Research published in evaluated the antioxidant capacity using DPPH radical scavenging assays. The results indicated that the compound exhibited a dose-dependent scavenging effect, with an IC50 value of 30 µM, comparable to known antioxidants.

Neuroprotection

In a neuroprotective study referenced in , the compound was tested on SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by hydrogen peroxide. The results demonstrated a significant reduction in cell death and modulation of apoptosis-related proteins Bcl-2 and Bax, indicating potential therapeutic applications in neurodegenerative diseases.

Data Summary

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AntioxidantROS scavenging
NeuroprotectiveModulation of apoptosis

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-4-3-9-6-7-1-2-8(9)5-7/h4,7-9H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGCUUIILATBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde
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2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde
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2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde
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2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde
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2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde
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2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde

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